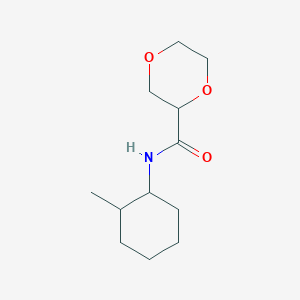
3,4-difluoro-N-(furan-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-difluoro-N-(furan-3-ylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for researchers in various fields.
Mechanism of Action
The exact mechanism of action of 3,4-difluoro-N-(furan-3-ylmethyl)benzamide is not yet fully understood. However, studies have shown that the compound works by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cell proliferation, and viral replication. This inhibition leads to a reduction in the activity of these processes, which can result in the suppression of disease symptoms.
Biochemical and Physiological Effects:
Studies have shown that 3,4-difluoro-N-(furan-3-ylmethyl)benzamide has a wide range of biochemical and physiological effects. These effects include the inhibition of cell proliferation, the induction of apoptosis (programmed cell death), and the suppression of inflammation. The compound has also been found to have anti-viral properties, which may be useful in the treatment of viral infections.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,4-difluoro-N-(furan-3-ylmethyl)benzamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of different experiments. Another advantage is that the compound is relatively easy to synthesize, which makes it readily available for research purposes.
One limitation of using 3,4-difluoro-N-(furan-3-ylmethyl)benzamide in lab experiments is that its mechanism of action is not yet fully understood. This makes it difficult to predict its effects in certain experimental conditions. Another limitation is that the compound may have off-target effects, which could lead to unintended consequences in certain experiments.
Future Directions
There are several potential future directions for research involving 3,4-difluoro-N-(furan-3-ylmethyl)benzamide. One area of research could focus on the compound's potential as a therapeutic agent for the treatment of autoimmune disorders. Another area of research could focus on the compound's anti-viral properties, with the goal of developing new treatments for viral infections. Additionally, research could be conducted to better understand the compound's mechanism of action, which could lead to the development of more targeted therapies.
Synthesis Methods
The synthesis of 3,4-difluoro-N-(furan-3-ylmethyl)benzamide involves a series of chemical reactions. The starting materials for this synthesis are 3,4-difluorobenzaldehyde and furfurylamine. These two compounds are reacted in the presence of a catalyst to form the intermediate 3,4-difluoro-N-(furan-3-ylmethyl)benzaldehyde. This intermediate is then reacted with ammonia to form the final product, 3,4-difluoro-N-(furan-3-ylmethyl)benzamide.
Scientific Research Applications
3,4-difluoro-N-(furan-3-ylmethyl)benzamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a therapeutic agent for the treatment of various diseases. Studies have shown that 3,4-difluoro-N-(furan-3-ylmethyl)benzamide has anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the treatment of diseases such as cancer, HIV, and autoimmune disorders.
properties
IUPAC Name |
3,4-difluoro-N-(furan-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-10-2-1-9(5-11(10)14)12(16)15-6-8-3-4-17-7-8/h1-5,7H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEVIAMONUVHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=COC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclohex-3-en-1-yl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526384.png)
![(5-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526386.png)
![2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7526390.png)

![(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)
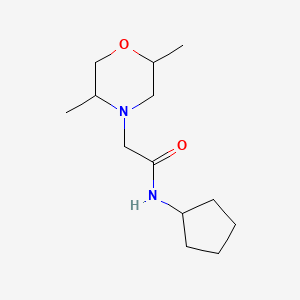
![3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7526424.png)
![(2-chlorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526427.png)
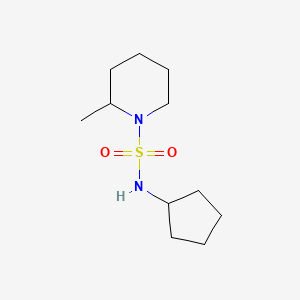
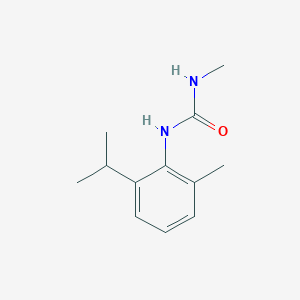
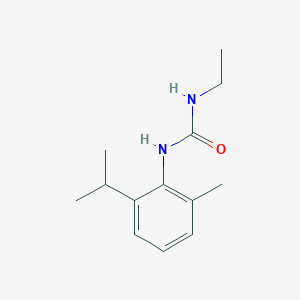
![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)
